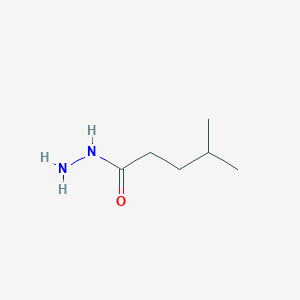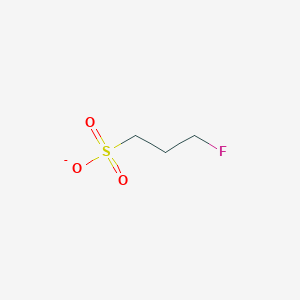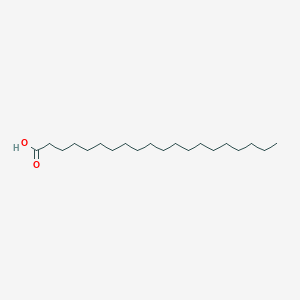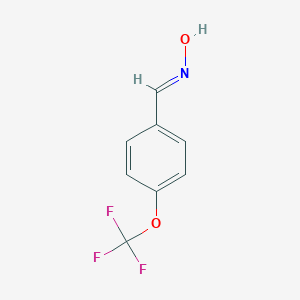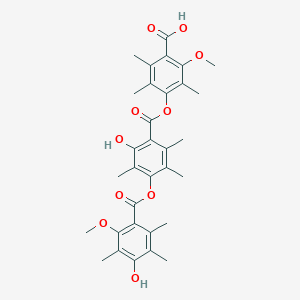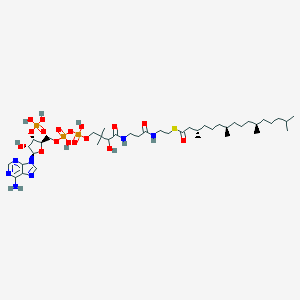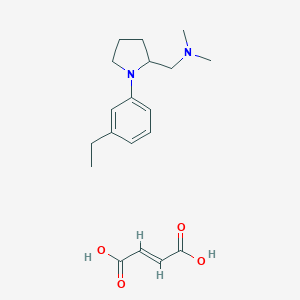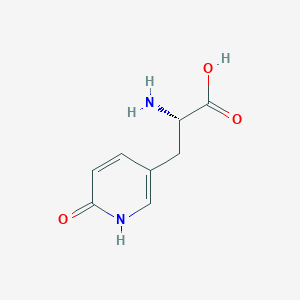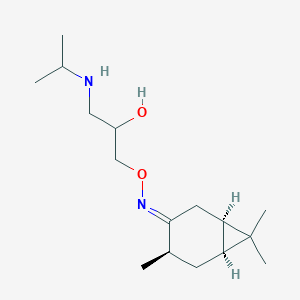
4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane, also known as CAPE, is a naturally occurring compound found in propolis, a resinous substance produced by honeybees. CAPE has been the subject of extensive scientific research due to its potential therapeutic properties.
Mechanism Of Action
The mechanism of action of 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane has been shown to inhibit the activity of certain enzymes and transcription factors involved in cancer and inflammation, as well as to activate antioxidant pathways.
Biochemical And Physiological Effects
Studies have shown that 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane can modulate various biochemical and physiological processes in cells and organisms. 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane has been shown to reduce oxidative stress, inhibit the production of pro-inflammatory cytokines, and increase the activity of antioxidant enzymes. Additionally, 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane has been shown to modulate the activity of certain neurotransmitter systems in the brain.
Advantages And Limitations For Lab Experiments
One advantage of using 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane in lab experiments is its relatively low toxicity compared to other compounds. Additionally, 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane is readily available and can be synthesized using relatively simple methods. However, one limitation of using 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are many potential future directions for research on 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane. One area of interest is the development of novel 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanisms of action of 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane and to identify specific molecular targets for its therapeutic effects. Finally, clinical trials are needed to determine the safety and efficacy of 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane in humans.
Synthesis Methods
4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane can be synthesized through a multi-step process involving the reaction of cinnamic acid with nitrous acid and subsequent reduction with sodium borohydride. The resulting product is then reacted with isopropylamine to yield 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane.
Scientific Research Applications
4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane has been studied for its potential therapeutic applications in a variety of fields, including cancer, inflammation, and neurodegenerative diseases. Studies have shown that 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane can inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
properties
CAS RN |
145841-19-6 |
|---|---|
Product Name |
4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane |
Molecular Formula |
C16H30N2O2 |
Molecular Weight |
282.42 g/mol |
IUPAC Name |
1-(propan-2-ylamino)-3-[(E)-[(1R,4R,6S)-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanylidene]amino]oxypropan-2-ol |
InChI |
InChI=1S/C16H30N2O2/c1-10(2)17-8-12(19)9-20-18-15-7-14-13(6-11(15)3)16(14,4)5/h10-14,17,19H,6-9H2,1-5H3/b18-15+/t11-,12?,13+,14-/m1/s1 |
InChI Key |
GHSWZIUBMCEJFV-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@@H]\1C[C@H]2[C@H](C2(C)C)C/C1=N\OCC(CNC(C)C)O |
SMILES |
CC1CC2C(C2(C)C)CC1=NOCC(CNC(C)C)O |
Canonical SMILES |
CC1CC2C(C2(C)C)CC1=NOCC(CNC(C)C)O |
synonyms |
(1S-(1alpha,3E(R*),4beta,6alpha))-isomer of 4-(2-hydroxy-3-(N-isopropylamino)propoxyimino)carane 4-(2-hydroxy-3-(N-isopropylamino)propoxyimino)carane 4-(2-hydroxy-3-(N-isopropylamino)propoxyimino)carane, (1R-(1alpha,3E(R*),4beta,6alpha))-isomer hydrochloride 4-(2-hydroxy-3-(N-isopropylamino)propoxyimino)carane, (1S-(1alpha,3E(R*),4beta,6alpha))-isomer hydrochloride HIPI-cis-carane KP-23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-3-(2-nitroimidazol-1-yl)propanamide](/img/structure/B114751.png)
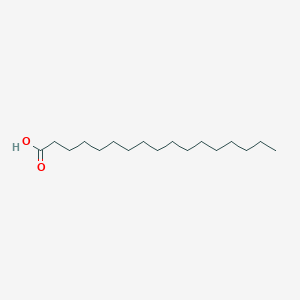
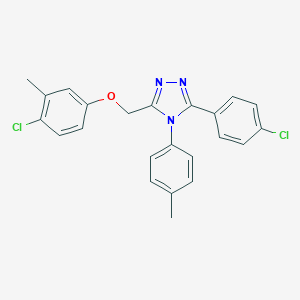
![2-[3-[2-[3-[2-(dimethylamino)ethylsulfanyl]phenyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine;trihydrobromide](/img/structure/B114756.png)
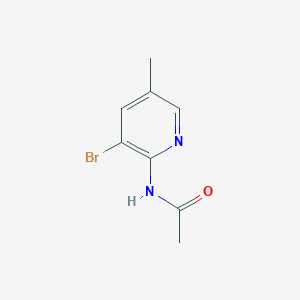
![3-[(hydroxyamino)methylidene]-1H-1,8-naphthyridine-2,4-dione](/img/structure/B114761.png)
